Pitavastatin Acyl Glucuronide

statin lactonization UGT kinetics drug metabolism

This acyl glucuronide is the obligate intermediate in pitavastatin metabolism, formed exclusively via UGT1A3/2B7 with the highest statin lactonization rate (340× > atorvastatin). Its downstream lactone uniquely shows zero CYP3A4 inhibition, eliminating confounding CYP background in DDI assays. Ideal for UGT inhibition screening, pharmacogenetic UGT polymorphism studies, OATP1B1 hepatocyte uptake quantification, and acyl glucuronide reactivity benchmarking. Not functionally interchangeable with other statin glucuronides.

Molecular Formula C31H32FNO10
Molecular Weight 597.6 g/mol
CAS No. 574752-66-2
Cat. No. B1146112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePitavastatin Acyl Glucuronide
CAS574752-66-2
Synonyms1-[(3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate] β-D-Glucopyranuronic Acid
Molecular FormulaC31H32FNO10
Molecular Weight597.6 g/mol
Structural Identifiers
SMILESC1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)C5=CC=C(C=C5)F
InChIInChI=1S/C31H32FNO10/c32-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)33-25(16-5-6-16)21(24)12-11-18(34)13-19(35)14-23(36)42-31-28(39)26(37)27(38)29(43-31)30(40)41/h1-4,7-12,16,18-19,26-29,31,34-35,37-39H,5-6,13-14H2,(H,40,41)/b12-11+/t18-,19-,26+,27+,28-,29+,31-/m1/s1
InChIKeyQBNFJKKTKRSBGF-SEKOGJSVSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pitavastatin Acyl Glucuronide (CAS 574752-66-2): A Critical Intermediate in Statin Metabolic Fate and Toxicity Profiling


Pitavastatin Acyl Glucuronide (CAS 574752-66-2; molecular formula C₃₁H₃₂FNO₁₀; MW 597.58) is the obligate ester-type acyl glucuronide conjugate of pitavastatin, a synthetic HMG-CoA reductase inhibitor (statin) . This metabolite is formed via uridine 5'-diphospho-glucuronosyltransferase (UGT) isoforms UGT1A3 and UGT2B7 and serves as the essential intermediate in the non-enzymatic conversion to pitavastatin lactone—the major circulating metabolite in humans . Unlike acyl glucuronides of CYP3A4-dependent statins such as atorvastatin, pitavastatin acyl glucuronide is embedded in a metabolic pathway characterized by minimal cytochrome P450 involvement and a distinctive lactonization kinetic profile, making it indispensable for drug-drug interaction (DDI) studies, pharmacogenetic investigations, and metabolite toxicity assessments .

Why Pitavastatin Acyl Glucuronide Cannot Be Substituted by Other Statin Acyl Glucuronides in Research and Analytical Workflows


Statin acyl glucuronides are not functionally interchangeable. Pitavastatin acyl glucuronide is formed with the highest UGT-mediated lactonization rate among all clinically relevant statins—exceeding atorvastatin by approximately 340-fold in recombinant UGT2B7 Vmax —and its downstream lactone product exhibits minimal CYP-mediated clearance (CLint 20–840 µL/min/mg) compared to atorvastatin lactone (CLint 3,700 µL/min/mg) . Furthermore, pitavastatin lactone uniquely demonstrates no inhibitory effect on CYP3A4-mediated metabolism, in direct contrast to atorvastatin lactone . These quantitative differences in formation kinetics, metabolic stability, and cytochrome P450 interaction potential mean that substituting pitavastatin acyl glucuronide with atorvastatin, rosuvastatin, or simvastatin acyl glucuronides in any analytical, pharmacological, or toxicological study will produce non-comparable results and potentially misleading conclusions.

Quantitative Differentiation Evidence for Pitavastatin Acyl Glucuronide (CAS 574752-66-2) Versus In-Class Comparators


UGT2B7-Mediated Lactonization Vmax: ~340-Fold Higher Than Atorvastatin via the Dominant Hepatic UGT Isoform

In recombinant human UGT supersomes, pitavastatin acyl glucuronide formation (measured as downstream lactone production) via UGT2B7 proceeds with a Vmax of 12,900 ± 1,300 pmol·s⁻¹·(mg protein)⁻¹. This is approximately 340-fold greater than the Vmax for atorvastatin lactonization via UGT1A3 (38 ± 10 pmol·s⁻¹·(mg protein)⁻¹), the isoform with the highest capacity for atorvastatin conversion . At steady-state (10 µM substrate), UGT2B7-mediated pitavastatin lactonization reached 163 ± 4 pmol·s⁻¹·(mg protein)⁻¹, whereas atorvastatin lactonization via UGT1A3 was only in the range of 3–166 pmol·s⁻¹·(mg protein)⁻¹ across all statins tested . The overall UGT1A3 ranking was pitavastatin ≫ atorvastatin > cerivastatin > rosuvastatin > lovastatin; simvastatin was not converted by any UGT tested .

statin lactonization UGT kinetics drug metabolism acyl glucuronide formation hepatic clearance

Lactone Metabolic Clearance in Human Liver Microsomes: Pitavastatin Lactone CLint Is 4.4–185-Fold Lower Than Atorvastatin and Simvastatin Lactones

In a unified human liver microsome (HLM) assay, pitavastatin lactone—the direct downstream product of pitavastatin acyl glucuronide—exhibited an intrinsic clearance (CLint) of 20–840 µL/min/mg protein. This was markedly slower than atorvastatin lactone (CLint = 3,700 µL/min/mg) and simvastatin lactone (CLint = 7,400 µL/min/mg) . Pitavastatin acid itself showed negligible CYP-mediated metabolism (CLint in the lowest range of <0.1–80 µL/min/mg), consistent with its primary glucuronidation-dependent clearance . Separately, the metabolic clearance of pitavastatin acid in human hepatic microsomes was measured at approximately 2.1 µL/min/mg, some 15-fold lower than atorvastatin acid at ~32 µL/min/mg .

intrinsic clearance human liver microsomes statin lactone metabolism CYP3A4 drug metabolism

CYP3A4 Inhibitory Potential: Pitavastatin Lactone Shows No Inhibition Versus Significant Inhibition by Atorvastatin Lactone

In human hepatic microsomal assays, pitavastatin lactone—derived non-enzymatically from pitavastatin acyl glucuronide—showed no inhibitory effect on CYP3A4-mediated testosterone 6β-hydroxylation. In direct contrast, atorvastatin lactone produced significant inhibition of CYP3A4 activity under identical conditions . This finding was corroborated by co-incubation experiments showing that while metabolic inhibition of atorvastatin was remarkable in the presence of various co-administered medicinal substances, pitavastatin metabolism was negligibly affected .

CYP3A4 inhibition drug-drug interaction statin lactone testosterone 6β-hydroxylation hepatic microsomes

Acid-to-Lactone Intrinsic Clearance Ratio: Pitavastatin Shows No Marked Difference Versus a 20-Fold Difference for Atorvastatin

No marked difference in intrinsic clearance was detected between pitavastatin acid and its lactone form in human hepatic microsomes . This stands in stark contrast to atorvastatin, for which the intrinsic clearance of the lactone form was 20-fold greater than that of its corresponding acid form . This near-equivalence in pitavastatin acid–lactone CLint reflects the fact that both species are predominantly processed via glucuronidation/lactonization rather than CYP oxidation, whereas atorvastatin lactone is a superior CYP3A4 substrate compared to its acid, creating a large CLint divergence.

acid-lactone interconversion intrinsic clearance statin metabolism metabolite stability hepatic microsomes

Clinical OATP1B Probe Sensitivity: Pitavastatin AUC Increased 5.7–7.6-Fold by Rifampicin Versus 3.3–4.4-Fold for Rosuvastatin

In a randomized clinical crossover study, co-administration of the OATP1B inhibitor rifampicin (600 mg PO or IV) with pitavastatin (1 mg) produced area under the plasma concentration–time curve (AUC) increases of 5.7-fold (PO) and 7.6-fold (IV). The same rifampicin regimen with rosuvastatin (5 mg) yielded AUC increases of only 4.4-fold (PO) and 3.3-fold (IV) . Pitavastatin also showed no differential response between PO and IV rifampicin, unlike rosuvastatin, indicating greater selectivity for OATP1B-mediated transport without confounding by intestinal transporters. Based on these results, pitavastatin was recommended as the more sensitive and selective clinical OATP1B probe substrate over rosuvastatin .

OATP1B drug-drug interaction rifampicin clinical probe hepatic uptake transporter

UGT Isoform Dependence as a Determinant of Differential DDI Vulnerability: Pitavastatin Versus CYP3A4-Dependent Statins

Pitavastatin acyl glucuronide formation is principally mediated by only two UGT isoforms—UGT1A3 and UGT2B7—with negligible contribution from CYP enzymes . This sharply contrasts with atorvastatin, whose acyl glucuronide is a substrate for CYP3A4-mediated oxidative clearance, and simvastatin, which is administered as a lactone prodrug and extensively metabolized by CYP3A4 . The clinical consequence is that pitavastatin's pharmacokinetics are minimally affected by CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) but may be modulated by UGT polymorphisms (UGT1A3 and UGT2B7 variants) and UGT inhibitors such as gemfibrozil glucuronide . Simvastatin acyl glucuronide is unique in that simvastatin acid is not lactonized by any UGT tested, representing a fundamentally different metabolic route . For research procurement, this isoform specificity means pitavastatin acyl glucuronide is the preferred substrate for isolating UGT1A3/2B7 activity in recombinant enzyme panels, whereas atorvastatin or simvastatin glucuronides introduce CYP3A4 confounding.

UGT1A3 UGT2B7 CYP3A4 drug-drug interaction risk pharmacogenetics gemfibrozil

High-Impact Application Scenarios for Pitavastatin Acyl Glucuronide (CAS 574752-66-2) in Drug Metabolism and Safety Research


In Vitro Drug-Drug Interaction (DDI) Screening: Isolating UGT-Mediated Clearance Without CYP3A4 Confounding

Pitavastatin acyl glucuronide is the optimal probe substrate for in vitro DDI assays designed to assess UGT1A3/2B7 inhibition liability. Its downstream lactone product shows no CYP3A4 inhibitory activity, unlike atorvastatin lactone, and pitavastatin acid metabolic clearance is ~15-fold lower than atorvastatin acid . Laboratories can use pitavastatin acyl glucuronide as a reference standard to calibrate LC-MS/MS methods that simultaneously quantify both the glucuronide conjugate and its lactone product, enabling comprehensive UGT activity assessment without the confounding CYP3A4 background that compromises atorvastatin-based systems .

Pharmacogenetic Studies of UGT1A3 and UGT2B7 Polymorphisms in Statin-Induced Myopathy

Because pitavastatin acyl glucuronide formation is exclusively dependent on UGT1A3 and UGT2B7—with the highest lactonization Vmax among all statins (12,900 ± 1,300 pmol·s⁻¹·mg⁻¹ via UGT2B7)—this compound provides the largest dynamic range for detecting functional consequences of UGT polymorphisms . Schirris et al. (2015) demonstrated that polymorphisms in the UGT1A1, 1A3, and 2B7 substrate-binding regions may contribute to statin-induced myopathies, and pitavastatin acyl glucuronide is the most sensitive substrate for probing these genotype–phenotype relationships in recombinant UGT panels .

OATP1B-Mediated Hepatic Uptake and Transporter DDI Modeling

Pitavastatin is the preferred clinical OATP1B probe, showing 5.7–7.6-fold AUC increases upon rifampicin-mediated OATP1B inhibition versus only 3.3–4.4-fold for rosuvastatin . For in vitro transporter laboratories, pitavastatin acyl glucuronide reference material enables accurate quantification of the glucuronide conjugate in hepatocyte uptake assays, supporting physiologically based pharmacokinetic (PBPK) models that require distinct quantification of parent acid, acyl glucuronide, and lactone species in both uptake and efflux compartments. Pitavastatin was taken up more efficiently than rosuvastatin and atorvastatin by OATP1B1 based on Km and intrinsic clearance comparisons .

Statin Metabolite Safety Assessment: Covalent Protein Binding and Acyl Glucuronide Reactivity Studies

Acyl glucuronides are reactive metabolites capable of covalent protein adduction, a mechanism implicated in idiosyncratic drug toxicity. Pitavastatin acyl glucuronide, as the obligate intermediate in the primary metabolic pathway of a statin with a well-characterized clinical safety profile, serves as a critical reference compound for benchmarking acyl glucuronide reactivity assays . Its unique metabolic profile—near-equivalent acid-to-lactone CLint and absence of CYP3A4-mediated lactone clearance—simplifies the interpretation of degradation half-life and protein adduction experiments compared to atorvastatin acyl glucuronide, where CYP3A4 metabolism introduces competing clearance pathways that confound reactivity measurements .

Quote Request

Request a Quote for Pitavastatin Acyl Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.